molecular formula C20H18N4O4 B2810233 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea CAS No. 1448033-18-8

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea

Cat. No.: B2810233
CAS No.: 1448033-18-8
M. Wt: 378.388
InChI Key: RKWCCFJZTPXVOP-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea is a complex organic compound that features a unique structure combining elements of benzo[dioxin] and pyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzo[dioxin] Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyridazinone Moiety: This involves the reaction of hydrazine derivatives with diketones or similar compounds.

    Coupling Reaction: The final step involves the coupling of the benzo[dioxin] and pyridazinone moieties through a urea linkage, often using reagents like isocyanates or carbamates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea has several scientific research applications:

    Medicinal Chemistry: This compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be utilized in the design of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-phenylurea: Lacks the pyridazinone moiety, which may result in different biological activity.

    3-(2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea: Lacks the benzo[dioxin] moiety, potentially altering its chemical reactivity and applications.

Uniqueness

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea is unique due to the combination of benzo[dioxin] and pyridazinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-24-19(25)9-7-16(23-24)14-4-2-3-5-15(14)22-20(26)21-13-6-8-17-18(12-13)28-11-10-27-17/h2-9,12H,10-11H2,1H3,(H2,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWCCFJZTPXVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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